molecular formula C11H11ClN4S B8305444 6-Chloro-2-[(phenylmethyl)thio]-4,5-pyrimidinediamine

6-Chloro-2-[(phenylmethyl)thio]-4,5-pyrimidinediamine

Cat. No. B8305444
M. Wt: 266.75 g/mol
InChI Key: KXTKJBKITLZAAP-UHFFFAOYSA-N
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Patent
US06958344B2

Procedure details

A suspension of the product from example 2, step (d) (980 mg), NH4Cl (1.61 g) and iron powder (559 mg) in EtOH (100 ml) and H2O (15 ml) was heated at 85° C. for 1.5 h. The mixture was filtered through celite and washed with hot MeOH (100 ml) before concentrating the filtrate onto silica under reduced pressure. Column chromatography using 1:1 isohexane/ethyl acetate as eluent provided the subtitled product as a yellow solid (0.69 g, 78%)
Quantity
980 mg
Type
reactant
Reaction Step One
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
559 mg
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:5]=[C:4]([NH2:16])[C:3]=1[N+:17]([O-])=O.[NH4+].[Cl-]>CCO.O.[Fe]>[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:5]=[C:4]([NH2:16])[C:3]=1[NH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
980 mg
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)SCC1=CC=CC=C1)N)[N+](=O)[O-]
Name
Quantity
1.61 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
559 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
washed with hot MeOH (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating the filtrate onto silica under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)SCC1=CC=CC=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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